2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-
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Overview
Description
2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]- is a chemical compound with the molecular formula C12H7N3O5 This compound is characterized by the presence of a cyclohexadienone ring substituted with a dinitrophenyl imino group
Preparation Methods
The synthesis of 2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]- typically involves the reaction of 2,5-cyclohexadien-1-one with 2,4-dinitrophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the imino compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]- can be compared with other similar compounds such as:
2,5-Cyclohexadien-1-one, 4-diazo-: This compound has a diazo group instead of the dinitrophenyl imino group and exhibits different reactivity and applications.
2,5-Cyclohexadiene-1,4-dithione: This compound contains sulfur atoms and has distinct chemical properties and uses.
2,5-Cyclohexadiene-1,4-dione, 2,6-dimethyl-: This compound has methyl groups and is used in different industrial applications.
The uniqueness of 2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]- lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
36942-29-7 |
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Molecular Formula |
C12H7N3O5 |
Molecular Weight |
273.20 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H7N3O5/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20/h1-7H |
InChI Key |
KVTZVEYRRDYXTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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